
2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN2O3S2 and its molecular weight is 418.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Immunomodulating Effects
Wang et al. (2004) explored the modulation of the immune response to tumors by a structurally similar compound, identifying its capability to enhance the reactivity of certain lymphoid cell populations against tumor growth. The study highlighted the compound's potential to increase tumor cell destruction by "activated" macrophages and restore alloreactivity in immunodepressed mice, suggesting its immunomodulating effects could be beneficial in cancer therapy (Wang et al., 2004).
Anticancer Activity
Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their cytotoxic activities against breast and colon cancer cell lines. Among the compounds tested, one demonstrated significant potency against breast cancer cells, presenting a potential avenue for anticancer drug development (Ghorab et al., 2015).
Restoration of Cytolytic T-Lymphocyte Response
Wang et al. (1988) investigated a compound's ability to restore cytolytic T-lymphocyte responses in mice, highlighting its potential as an immunopotentiator. This research contributes to understanding how chemical compounds can enhance immune responses against tumors and possibly other pathogens (Wang et al., 1988).
Antiepileptic Drug Development
Tanaka et al. (2019) identified a compound with structural similarities as a broad-spectrum antiepileptic drug candidate, emphasizing the role of such compounds in developing treatments for epilepsy. The study focused on optimizing the compound's ADME profile for better metabolic stability and reduced reactive metabolic production (Tanaka et al., 2019).
Anti-inflammatory Activity
Sunder et al. (2013) synthesized derivatives of a related compound and evaluated them for anti-inflammatory activity. The study discovered significant activity in some derivatives, contributing to the search for new anti-inflammatory agents (Sunder et al., 2013).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-12-8-13(2)19(14(3)9-12)17-10-27-20(22-17)23-18(24)11-28(25,26)16-6-4-15(21)5-7-16/h4-10H,11H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZBCDPJNINULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2817362.png)
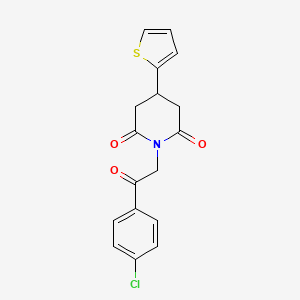
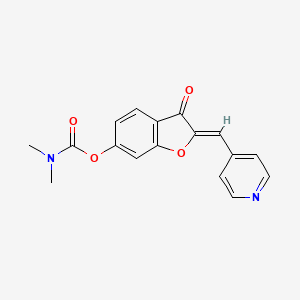
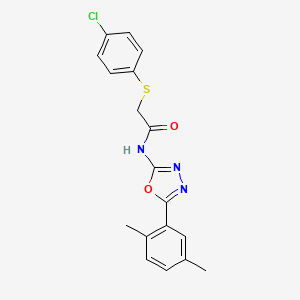

![1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2817370.png)
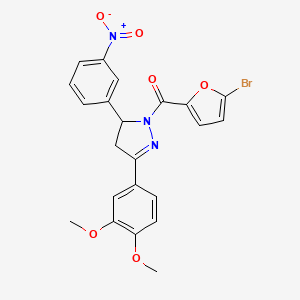
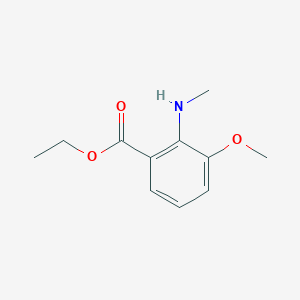

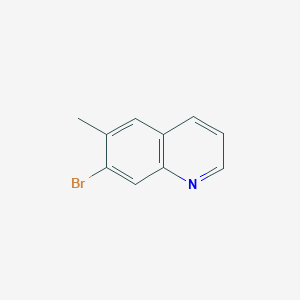
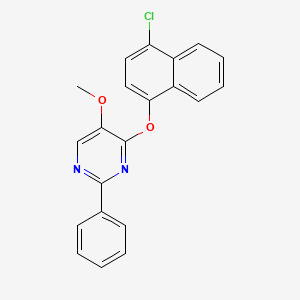

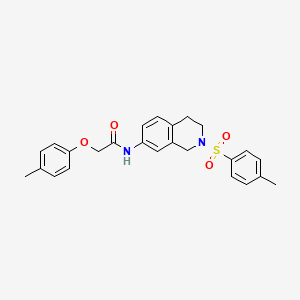
![2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2817382.png)
